

2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde structural isomers

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Compound of Interest

Compound Name: 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde

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An In-Depth Technical Guide to the Structural Isomers of 2,6,6-trimethyl-cyclohexene Acetaldehyde

Abstract

The family of 2,6,6-trimethyl-cyclohexene-1-acetaldehyde isomers, notably β -homocyclocitral, represents a class of terpenoid compounds with significant, yet underexplored, potential in chemical synthesis, fragrance development, and pharmacology. As derivatives of the well-studied ionones and cyclocitral, these molecules present unique challenges and opportunities in isomeric differentiation and bioactivity screening. This guide provides a comprehensive technical overview of the core structural isomers, focusing on their synthesis, analytical characterization, and known biological relevance. It is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced properties of these compounds.

Introduction: Understanding the Core Scaffold

The foundational structure is a C₁₁ terpenoid aldehyde based on a trimethyl-cyclohexene ring. The primary subject, **2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde** (CAS 472-66-2), is commonly referred to as β -homocyclocitral.^{[1][2]} Its structure is characterized by a trisubstituted double bond within the cyclohexene ring, exocyclic to the gem-dimethyl group. The key to unlocking the potential of this class of molecules lies in understanding its structural isomers, which arise primarily from the position of the endocyclic double bond.

The most significant isomers for consideration are:

- β -Homocyclocitral (**2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde**): The double bond is between C1 and C2.
- α -Homocyclocitral (2,6,6-trimethyl-2-cyclohexene-1-acetaldehyde): The double bond is between C2 and C3.

These subtle structural shifts lead to profound differences in chemical reactivity, stereochemistry, and biological interactions. This guide will focus on the synthesis and differentiation of these key positional isomers.

Diagram 1: Core Structural Isomers

α -Homocyclocitral

2,6,6-trimethyl-2-cyclohexene-1-acetaldehyde

alpha_img

β -Homocyclocitral

2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde

beta_img

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Caption: Key positional isomers based on the endocyclic double bond.

Synthesis Strategies: From Precursors to Isomeric Mixtures

The synthesis of these aldehydes often results in a mixture of isomers, necessitating robust purification and analytical methods. The choice of synthetic route is critical as it can influence the resulting isomeric ratio.^[3] Many established protocols focus on the closely related C10 aldehydes, α - and β -cyclocitral, but the principles are directly applicable.

Synthesis via Cyclization of Citral Derivatives

A classic and effective method involves the acid-catalyzed cyclization of citral or its derivatives. Using a citral anil (the Schiff base formed from citral and aniline) with concentrated sulfuric acid is a reported method for producing a mixture of α - and β -cyclocitral.^{[3][4]}

Expertise & Causality: The use of concentrated sulfuric acid acts as a powerful catalyst for the intramolecular cyclization. The initial protonation of the aldehyde (or imine) facilitates the electrophilic attack of the terminal double bond onto the conjugated system, forming the cyclohexene ring. The final isomeric ratio of the α - and β - forms can be influenced by the reaction workup conditions, particularly pH and temperature, as the α -isomer can be isomerized to the more thermodynamically stable β -isomer.^{[3][5]}

Synthesis via Ozonolysis of β -Ionone

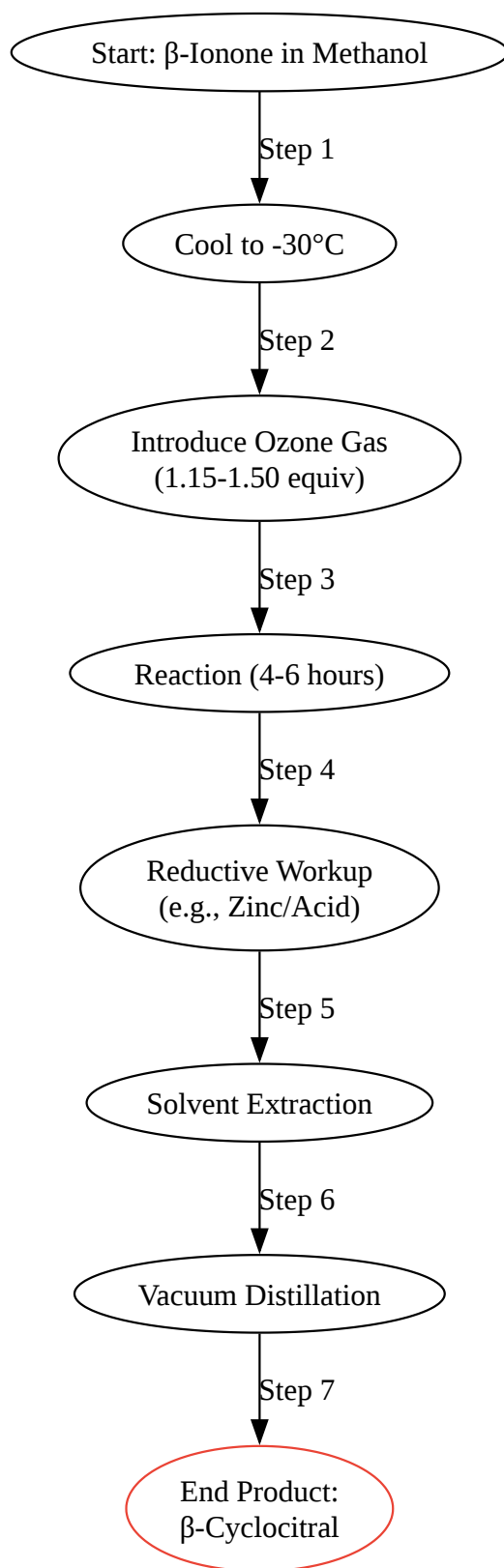
A highly effective route to β -cyclocitral, and by extension β -homocyclocitral precursors, involves the oxidative cleavage of β -ionone.^[6]

Trustworthiness & Self-Validation: Ozonolysis is a highly specific reaction that cleaves carbon-carbon double bonds. By targeting the exocyclic double bond of the butenone side chain in β -ionone, the reaction precisely shortens the chain to yield the desired aldehyde. The subsequent reductive workup (e.g., with zinc dust or dimethyl sulfide) is crucial to prevent over-oxidation of the aldehyde product to a carboxylic acid, ensuring a high-yield, self-validating protocol.

Experimental Protocol: Synthesis of β -Cyclocitral from β -Ionone

- **Dissolution:** Dissolve β -ionone in a suitable solvent, such as methanol or dichloromethane, in a three-necked flask equipped with a gas inlet tube and a low-temperature thermometer.^[6]
- **Cooling:** Cool the reaction mixture to a low temperature, typically -30°C to -78°C , using a dry ice/acetone or circulating freezer bath. Maintaining a low temperature is critical to control the reaction and prevent side reactions.^[6]
- **Ozonolysis:** Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone. The stoichiometric ratio of ozone to the starting material should be carefully controlled (e.g., 1.15 to 1.50 equivalents).^[6]
- **Reductive Workup:** After the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone. Add a reducing agent (e.g., zinc dust and acetic acid, or dimethyl sulfide) to the cold solution and allow it to warm to room temperature. This step quenches the ozonide intermediate to form the aldehyde.
- **Extraction & Purification:** After the workup, perform an aqueous extraction to remove salts and water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure β -cyclocitral.^[6]

Diagram 2: Synthetic Workflow via Ozonolysis



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Caption: A standard workflow for the separation and identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information. Both ^1H and ^{13}C NMR are invaluable for distinguishing between the α and β isomers. [7][8] Trustworthiness & Causality: The chemical environment of each proton and carbon atom determines its resonance frequency (chemical shift).

- ^1H NMR: The key differentiating signals will be the vinylic protons (on the double bond) and the allylic protons (adjacent to the double bond). For β -homocyclocitral, there is one vinylic proton, while for α -homocyclocitral, there are two. Their chemical shifts and coupling patterns will be distinct. For the parent cyclohexene, vinylic protons appear around 5.6-6.0 ppm. [7] [9]* ^{13}C NMR: The sp^2 hybridized carbons of the double bond will have characteristic shifts in the 120-140 ppm range. The exact chemical shift is highly sensitive to the substitution pattern, allowing for clear differentiation between the $\text{C1}=\text{C2}$ bond in the β -isomer and the $\text{C2}=\text{C3}$ bond in the α -isomer. [8] Table 1: Predicted Differentiating NMR Signals

Isomer	Signal Type	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Key Features
β-Homocyclocitral	Vinylic Proton (on C2)	~5.4 - 5.8	-	A single, likely broad, signal for the one alkene proton.
Vinylic Carbons (C1, C2)	-	~125 - 145	Two distinct signals for the trisubstituted double bond.	
α-Homocyclocitral	Vinylic Protons (on C2, C3)	~5.6 - 6.0	-	Two distinct signals, likely multiplets, for the two alkene protons.
Vinylic Carbons (C2, C3)	-	~120 - 135	Two distinct signals for the disubstituted double bond.	

Note: Predicted shifts are based on general values for substituted cyclohexenes and may vary. [\[7\]](#)[\[8\]](#)

Biological Activity & Therapeutic Potential

While direct pharmacological data on homocyclocitral isomers is sparse, the activities of their parent compounds, β-cyclocitral and β-ionone, provide a strong rationale for their investigation in drug development.

- **Signaling and Gene Regulation:** β-cyclocitral, derived from β-carotene, is a bioactive compound in plants and other organisms. [\[10\]](#)[\[11\]](#) It acts as a stress signal, regulating nuclear gene expression to enhance tolerance to conditions like drought and high light. [\[10\]](#) [\[12\]](#) It has also been identified as a potent regulator of root development, promoting root stem

cell divisions. [13][14] This ability to modulate fundamental cellular processes makes its derivatives interesting candidates for screening.

- **Anti-inflammatory and Anti-cancer Activity:** The related compound, β -ionone, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and significant anti-cancer properties. [15][16][17] Studies have shown that β -ionone can induce apoptosis and arrest the cell cycle in various cancer cell lines. [16] [18] These effects are often mediated through the modulation of key signaling pathways. Given the structural similarity, homocyclocitral isomers are logical candidates for evaluation as novel anti-proliferative agents.

Conclusion and Future Directions

The structural isomers of 2,6,6-trimethyl-cyclohexene-1-acetaldehyde are more than mere chemical curiosities. They represent a nuanced class of molecules whose subtle structural differences can translate into significant changes in biological activity. The synthetic routes, while often producing mixtures, are well-established, placing the primary challenge on high-resolution analytical separation and characterization. Techniques like multi-dimensional GC and preparative chromatography are essential tools for isolating pure isomers for biological screening.

For drug development professionals, these compounds offer a promising scaffold. Future research should focus on:

- **Isomer-Specific Synthesis:** Developing stereospecific and regiospecific synthetic methods to access individual isomers without the need for extensive purification.
- **Pharmacological Screening:** Systematically evaluating the purified isomers in a range of biological assays, particularly for anti-inflammatory, anti-cancer, and metabolic disease applications.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and signaling pathways modulated by the most active isomers.

By applying rigorous analytical chemistry and systematic biological evaluation, the full potential of these versatile terpenoid aldehydes can be realized.

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